molecular formula C22H25N3S B11110067 3-methyl-N-[(4Z)-1-(4-methylphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.4]non-2-en-4-ylidene]aniline

3-methyl-N-[(4Z)-1-(4-methylphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.4]non-2-en-4-ylidene]aniline

Cat. No.: B11110067
M. Wt: 363.5 g/mol
InChI Key: KJZCYWZAIIMRQS-UHFFFAOYSA-N
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Description

N-(3-METHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[44]NON-2-EN-4-YLIDEN]AMINE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.4]NON-2-EN-4-YLIDEN]AMINE likely involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic methods may include:

    Cyclization reactions: To form the spirocyclic structure.

    Substitution reactions: To introduce the methylphenyl and methylsulfanyl groups.

    Amine coupling reactions: To attach the amine group to the spirocyclic core.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.4]NON-2-EN-4-YLIDEN]AMINE may undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the imine group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of the imine group may yield secondary amines.

Scientific Research Applications

N-(3-METHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.4]NON-2-EN-4-YLIDEN]AMINE may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the development of novel materials with unique properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.4]NON-2-EN-4-YLIDEN]AMINE would depend on its specific interactions with molecular targets. This may involve:

    Binding to receptors: Interaction with specific receptors or enzymes.

    Modulation of pathways: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic compounds: Other compounds with a spirocyclic structure.

    Methylphenyl derivatives: Compounds with similar methylphenyl groups.

    Methylsulfanyl derivatives: Compounds with similar methylsulfanyl groups.

Uniqueness

The uniqueness of N-(3-METHYLPHENYL)-N-[1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-1,3-DIAZASPIRO[4.4]NON-2-EN-4-YLIDEN]AMINE lies in its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H25N3S

Molecular Weight

363.5 g/mol

IUPAC Name

N-(3-methylphenyl)-1-(4-methylphenyl)-2-methylsulfanyl-1,3-diazaspiro[4.4]non-2-en-4-imine

InChI

InChI=1S/C22H25N3S/c1-16-9-11-19(12-10-16)25-21(26-3)24-20(22(25)13-4-5-14-22)23-18-8-6-7-17(2)15-18/h6-12,15H,4-5,13-14H2,1-3H3

InChI Key

KJZCYWZAIIMRQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC(=NC3=CC=CC(=C3)C)C24CCCC4)SC

Origin of Product

United States

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